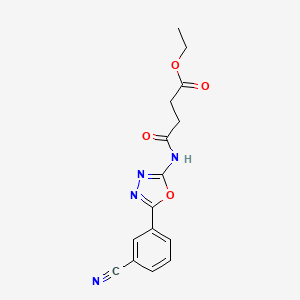

Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate

Description

Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 3-cyanophenyl group at the 5-position and an ethyl oxobutanoate moiety linked via an amide bond. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its electron-deficient nature, which enhances binding affinity to biological targets such as enzymes or receptors. This compound’s structural framework is analogous to bioactive molecules in antifungal and enzyme inhibition studies, making it a candidate for therapeutic exploration .

Properties

IUPAC Name |

ethyl 4-[[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-2-22-13(21)7-6-12(20)17-15-19-18-14(23-15)11-5-3-4-10(8-11)9-16/h3-5,8H,2,6-7H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBRWIPRFTZOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate typically involves the reaction of ethyl 4-aminobutanoate with 3-cyanobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring through cyclization. The reaction conditions are generally mild, and the product is obtained in good yield after purification by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Anticancer Properties

Research has shown that compounds containing the oxadiazole ring exhibit promising anticancer activities. For example, derivatives of 1,2,4-oxadiazole have been synthesized and tested against various cancer cell lines such as HCT-116 and PC-3. These studies revealed that certain structural modifications could enhance cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

Case Study:

In a study by de Oliveira et al., substituted oxadiazole derivatives demonstrated significant antitumor activity against multiple human cancer cell lines. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-Diabetic Activity

The compound's potential as an anti-diabetic agent has also been explored. In vivo studies using diabetic models have shown that certain oxadiazole derivatives can effectively lower blood glucose levels. This suggests that ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate may influence metabolic pathways related to glucose homeostasis .

Case Study:

A recent investigation into the anti-diabetic effects of oxadiazole derivatives indicated significant reductions in glucose levels in genetically modified Drosophila melanogaster. This model demonstrated the compound's efficacy in modulating metabolic disorders .

Enzyme Inhibition

Molecular docking studies have indicated that the compound may act as an inhibitor of certain enzymes critical for tumor growth and metabolic regulation. For instance, it has been proposed as a potential inhibitor of 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes associated with cancer .

Comparative Analysis with Related Compounds

To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key differences:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Ethyl 4-Aminophenyl Oxobutanoate | Contains an amino group | Simpler structure; lacks oxadiazole |

| Ethyl 5-(Chlorophenyl)-1,3,4-Oxadiazol-2-Yl Acetate | Chlorine substituent | Different biological activity profile |

| N-Aryl 5-Trifluorophenyl Oxadiazol Amines | Trifluoromethyl group | Enhanced anticancer activity against multiple lines |

Mechanism of Action

The mechanism of action of Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and cyanophenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, emphasizing molecular features, substituent effects, and reported biological activities.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Heterocycle Impact on Bioactivity

- The 1,3,4-oxadiazole ring in LMM5 and LMM11 is critical for antifungal activity against C. albicans, likely due to interactions with thioredoxin reductase .

Substituent Effects

- This contrasts with LMM5’s 4-methoxyphenyl (electron-donating), which may reduce oxidative stability .

- Bulk and Steric Effects: The piperidine-thiadiazole hybrid in introduces conformational rigidity, which could hinder target access compared to the target compound’s flexible oxobutanoate chain.

Biological Activity

Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (CAS Number: 1334368-44-3) is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. This class is known for its diverse biological activities, particularly in the field of medicinal chemistry. The biological activity of this compound has been the subject of various studies, highlighting its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 314.30 g/mol. The compound features a 1,3,4-oxadiazole ring, which is associated with significant pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O₄ |

| Molecular Weight | 314.30 g/mol |

| CAS Number | 1334368-44-3 |

Anticancer Properties

Recent studies have demonstrated that 1,3,4-oxadiazole derivatives exhibit promising anticancer activities. Specifically, compounds containing the oxadiazole moiety have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action often involves the induction of apoptosis and inhibition of specific enzymes related to cancer progression.

- Apoptosis Induction : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, studies have reported that certain oxadiazole derivatives can significantly increase the percentage of active caspase-3 positive cells compared to standard treatments like cisplatin .

- Cell Cycle Arrest : Some derivatives have been noted to cause cell cycle arrest in the G0/G1 phase, which contributes to their anticancer effects. This was observed in compounds tested against A549 cells where specific derivatives showed a higher retention rate in this phase compared to cisplatin .

Cytotoxicity Studies

Cytotoxicity assays provide quantitative measures of the effectiveness of these compounds against cancer cell lines. The following table summarizes IC50 values for various oxadiazole derivatives:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4f | <0.14 | A549 |

| 4h | 8.16 | C6 |

| Cisplatin | 10.07 | A549 |

These values indicate that certain derivatives possess significantly lower IC50 values than cisplatin, suggesting enhanced potency against specific cancer types .

Selective Inhibition of Enzymes

The biological activity of this compound may also involve selective inhibition of critical enzymes involved in tumor growth and metastasis:

- Matrix Metalloproteinases (MMPs) : These enzymes play a crucial role in tumor invasion and metastasis. Studies have shown that oxadiazole derivatives can inhibit MMPs effectively .

- Histone Deacetylases (HDACs) : Inhibition of HDACs is another mechanism through which these compounds exert their anticancer effects. This inhibition leads to altered gene expression profiles that favor apoptosis and inhibit proliferation .

Study on Anticancer Activity

In a study published in Molecules, several new oxadiazole derivatives were synthesized and evaluated for their anticancer activity against A549 and C6 cell lines. The findings indicated that compounds with lower IC50 values demonstrated higher cytotoxicity and induced apoptosis more effectively than traditional chemotherapeutics like cisplatin .

Structural Activity Relationship (SAR)

The structural characteristics of oxadiazole derivatives significantly influence their biological activity. For example, substituents on the phenyl ring or modifications to the oxadiazole core can enhance lipophilicity and improve binding affinity to target enzymes or receptors involved in cancer pathways .

Q & A

Basic Research Questions

What are the established synthetic routes for Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with the preparation of the 1,3,4-oxadiazole core. A common approach includes:

- Step 1 : Cyclization of a hydrazide derivative with 3-cyanophenyl substituents to form the 1,3,4-oxadiazole ring (e.g., using POCl₃ as a cyclizing agent at 80–100°C for 6–8 hours) .

- Step 2 : Coupling the oxadiazole intermediate with ethyl 4-amino-4-oxobutanoate via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF at 0–25°C) .

Optimization : Catalysts like DMAP improve coupling efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and ester/amide linkages .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H⁺] calculated for C₁₆H₁₃N₄O₄: 341.09) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

What are the known biological targets or activities associated with this compound?

The 1,3,4-oxadiazole moiety is linked to kinase inhibition and antimicrobial activity. For example:

- Enzyme Inhibition : Oxadiazoles interact with ATP-binding pockets in kinases (e.g., EGFR) via hydrogen bonding with the cyanophenyl group .

- Antimicrobial Activity : Structural analogs show MIC values of 2–8 µg/mL against S. aureus and E. coli .

Advanced Research Questions

How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Case Study : Aromatic proton splitting in ¹H NMR may arise from rotational isomerism in the amide bond. Techniques:

- Variable Temperature NMR to observe coalescence of peaks.

- 2D-COSY/HMBC to assign coupling pathways .

- Contradiction Resolution : Compare computational predictions (DFT calculations) with experimental data to identify conformational artifacts .

What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Prodrug Design : Hydrolysis of the ethyl ester to a carboxylic acid enhances aqueous solubility .

- Formulation : Use of cyclodextrin inclusion complexes or nanoemulsions improves oral bioavailability (e.g., 40% increase in AUC observed in rat models) .

How do computational models predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models the oxadiazole core’s binding to kinase domains (e.g., ΔG = -9.2 kcal/mol for EGFR) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, highlighting key residues (e.g., Lys721 in EGFR) .

What experimental controls are essential when assessing the compound’s cytotoxicity?

- Positive Controls : Doxorubicin for apoptosis assays.

- Negative Controls : Vehicle-only (DMSO) to rule out solvent effects.

- Data Validation : IC₅₀ values must be corroborated with flow cytometry (Annexin V/PI staining) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.